molecular formula C14H11N7OS2 B4732349 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4732349
M. Wt: 357.4 g/mol
InChI Key: QXPOYVVPYTUEOI-UHFFFAOYSA-N
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Description

5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that combines multiple heterocyclic rings, which contributes to its diverse chemical properties and biological activities.

Properties

IUPAC Name

5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N7OS2/c15-12-18-19-14(24-12)23-7-9-6-10(22)21-13(16-9)17-11(20-21)8-4-2-1-3-5-8/h1-6H,7H2,(H2,15,18)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPOYVVPYTUEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)CSC4=NN=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with an appropriate aldehyde to form a Schiff base, which is then cyclized with a hydrazine derivative to yield the desired triazolopyrimidine structure . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with triazole and pyrimidine moieties. The structural configuration is crucial for its biological activity. The presence of both triazole and thiadiazole rings contributes to its pharmacological properties.

Antimicrobial Properties

Research has demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial activity. For instance, compounds containing the thiadiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies suggest that the introduction of sulfonic acid groups enhances this activity by increasing membrane permeability and disrupting metabolic processes in bacteria .

Anticancer Activity

Thiadiazole derivatives have been investigated for their anticancer potential. In vitro studies indicate that compounds similar to 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of thiadiazole analogues. The compound's ability to modulate oxidative stress and inflammation pathways positions it as a candidate for treating neurodegenerative diseases .

Antimicrobial Screening

In a study published in Molecules, a series of thiadiazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against pathogenic strains such as Staphylococcus aureus and Escherichia coli .

Compound IDMIC (µg/mL)Bacterial Strain
A8Staphylococcus aureus
B5Escherichia coli

Anticancer Activity Evaluation

A comprehensive evaluation of anticancer properties was conducted on a library of thiadiazole derivatives, revealing that several compounds significantly reduced cell viability in human cancer cell lines. For example, compound X showed an IC50 value of 15 µM against breast cancer cells .

Compound IDIC50 (µM)Cancer Cell Line
X15MCF-7 (Breast Cancer)
Y20HeLa (Cervical Cancer)

Mechanism of Action

The mechanism of action of 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with various molecular targets and pathways:

Biological Activity

The compound 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex heterocyclic structure that exhibits significant biological activity. This article reviews its pharmacological properties, including antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole moiety linked to a triazolo-pyrimidine core. The synthesis typically involves microwave-assisted methods or conventional organic synthesis techniques. The presence of the thiadiazole group is crucial as it contributes to the compound's biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles and triazoles possess notable antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to the target compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study reported that certain thiadiazole derivatives exhibited minimum inhibitory concentration (MIC) values lower than standard antibiotics like streptomycin and fluconazole .
  • Antifungal Activity : The compound has been tested against fungal strains such as Aspergillus niger and Candida albicans, showing promising antifungal activity with zones of inhibition ranging from 15 to 19 mm at specific concentrations .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied:

  • Cell Line Studies : The compound's analogs demonstrated cytotoxic effects on several cancer cell lines, including human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7). IC50 values for some derivatives were reported between 0.28 µg/mL to 10 µg/mL, indicating strong antiproliferative activity .
  • Mechanism of Action : Investigations into the mechanism reveal that these compounds may interact with tubulin, disrupting microtubule formation necessary for cell division. This interaction suggests a potential pathway for the development of novel chemotherapeutic agents targeting cancer cells .

Other Biological Activities

Beyond antimicrobial and anticancer effects, the compound exhibits additional pharmacological activities:

  • Anti-inflammatory and Analgesic Effects : Some studies highlight the anti-inflammatory properties of thiadiazole derivatives, which could be beneficial in treating conditions characterized by inflammation and pain .
  • Anticonvulsant Activity : The potential anticonvulsant effects have also been noted in related compounds, suggesting a broader therapeutic application spectrum .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to the target structure:

StudyFindings
Shiradkar et al. (2007)Identified anti-Alzheimer's properties in thiadiazole derivatives.
Mathew et al. (2006)Reported analgesic effects of similar compounds.
Ibrahim (2009)Highlighted anticancer activities linked to thiadiazole structures.

These findings underscore the versatile nature of thiadiazole and triazole derivatives in medicinal chemistry.

Q & A

Q. What are the established synthetic protocols for this compound, and how can purity be ensured?

Methodological Answer: The synthesis involves multi-step reactions starting from 5-amino-1,3,4-thiadiazole-2-thiol and a triazolopyrimidine precursor. Key steps include:

  • Thioether formation : Reacting the thiol group with a chloromethyl intermediate under basic conditions (e.g., NaOH/ethanol) .
  • Cyclization : Using catalysts like acetic acid or sulfur-containing reagents to form the triazolo-pyrimidine core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.
    Quality Control : Confirm purity via HPLC (>95%) and structural integrity via 1^1H NMR (e.g., δ 7.3–8.1 ppm for aromatic protons) and IR (C=N stretch at ~1600 cm1^{-1}) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

  • Spectroscopy :
    • 1^1H/13^{13}C NMR : Assign peaks using DEPT and HSQC for heterocyclic protons and carbons (e.g., thiadiazole S-CH2_2 at δ ~4.2 ppm) .
    • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <2 ppm error .
  • Crystallography :
    • Use SHELXT/SHELXL for space group determination and refinement. Key parameters: Mo Kα radiation (λ = 0.71073 Å), R-factor < 0.05 .

Q. What preliminary biological activities have been reported for similar compounds?

Methodological Answer: Triazolopyrimidine-thiadiazole hybrids exhibit:

  • Antimicrobial activity : Test via microbroth dilution (MIC: 2–16 µg/mL against S. aureus and E. coli) .
  • Anticancer potential : Screen using MTT assays (IC50_{50}: 10–50 µM in HeLa cells) .
  • Imaging applications : Radioiodinated analogs (e.g., 125^{125}I-labeled derivatives) for SPECT imaging in tumor models .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh3_3)4_4 or CuI for Suzuki couplings (improves yield from 60% to 85%) .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .
  • Reaction Monitoring : Use in-situ FTIR or TLC (hexane:ethyl acetate = 3:1) to track intermediates .

Q. How to resolve structural ambiguities in polymorphic or disordered crystals?

Methodological Answer:

  • High-Resolution XRD : Collect data at 100 K to reduce thermal motion artifacts .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for overlapping reflections .
  • DFT Calculations : Compare experimental bond lengths/angles with B3LYP/6-31G(d) optimized structures .

Q. What electrochemical properties are relevant for drug delivery or redox activity?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Use a carbon graphite electrode in 0.1 M PBS (pH 7.4). Oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl) indicate pyrimidine ring reactivity .
  • Diffusion Coefficient : Calculate via Randles-Sevcik equation (D ~106^{-6} cm2^2/s) to assess membrane permeability .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial optimization?

Methodological Answer:

  • Substituent Variation :

    PositionModificationBiological Impact
    Thiadiazole-SReplace S with O (sulfoxide)↓ MIC against Gram-negative strains
    Phenyl ringIntroduce -NO2_2 or -CF3_3↑ Cytotoxicity in cancer cells
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic features with IC50_{50} values .

Q. How can computational modeling predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to TNF-α (PDB: 2AZ5). Key interactions:
    • Thiadiazole S···Arg82 hydrogen bonding.
    • Pyrimidine π-stacking with Tyr59 .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å) .

Q. How to address contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization :
    • Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (48–72 hrs) .
    • Normalize solvent effects (DMSO ≤ 0.1% v/v) .
  • Meta-Analysis : Apply funnel plots to detect publication bias in MIC/IC50_{50} datasets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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